molecular formula C6H6ClNO2 B572240 5-Chloro-2-methoxypyridin-3-ol CAS No. 1261365-86-9

5-Chloro-2-methoxypyridin-3-ol

Cat. No. B572240
M. Wt: 159.569
InChI Key: DWGLBGDAIHJCDX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridin-3-ol is a chemical compound with the empirical formula C6H6ClNO2 . It is a halogenated heterocycle and is usually available in solid form . The CAS Number of this compound is 1261365-86-9 .


Molecular Structure Analysis

The molecular weight of 5-Chloro-2-methoxypyridin-3-ol is 159.57 . The SMILES string representation of the molecule is COc1ncc(Cl)cc1O . The InChI representation is 1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxypyridin-3-ol is a solid . It has a molecular weight of 159.57 . The compound’s SMILES string is COc1ncc(Cl)cc1O , and its InChI representation is 1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 .

Scientific Research Applications

  • Nitration and Hydrolysis Studies : Bissell & Swansiger (1987) discussed the nitration of 3-chloro-5-methoxypyridine N-oxide, yielding products like 5-chloro-3-methoxy-2-nitro-pyridine N-oxide, and explored the removal of various substituents by base hydrolysis. This study is important for understanding chemical reactions and derivative formations involving 5-Chloro-2-methoxypyridin-3-ol (Bissell & Swansiger, 1987).

  • Binding Properties in Bioconjugates : Asseline et al. (1996) investigated the binding properties of oligonucleotides linked to 2-Methoxy-6-chloro-9-aminoacridine, providing insights into the interaction of 5-Chloro-2-methoxypyridin-3-ol derivatives with DNA, which is significant for biotechnological applications (Asseline, Bonfils, Dupret, & Thuong, 1996).

  • Lithiation Pathways : Gros, Choppin, & Fort (2003) studied the lithiation pathway of 2-chloro and 2-methoxypyridine, examining the reactivity of protons on the pyridine nucleus, crucial for understanding the chemical behavior of 5-Chloro-2-methoxypyridin-3-ol in synthesis (Gros, Choppin, & Fort, 2003).

  • Synthesis of Dinitropyridine Derivatives : Jianlong (2007) reported on the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, highlighting the potential of 5-Chloro-2-methoxypyridin-3-ol in producing nitro derivatives for various applications (Jianlong, 2007).

  • Pyridyne Precursor Synthesis : Walters, Carter, & Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, a crucial step in synthesizing regioselective reactive intermediates (Walters, Carter, & Banerjee, 1992).

  • Large Scale Synthesis : Bryant, Kunng, & South (1995) developed a large-scale synthesis of 3-chloro-5-methoxypyridazine, a related compound, demonstrating the scalability of processes involving 5-Chloro-2-methoxypyridin-3-ol derivatives (Bryant, Kunng, & South, 1995).

  • Synthesis and Characterization : Jukić, Cetina, Halambek, & Ugarković (2010) conducted a synthesis and spectroscopic analysis of a derivative of 5-Chloro-2-methoxypyridin-3-ol, contributing to the understanding of its structural and electronic properties (Jukić, Cetina, Halambek, & Ugarković, 2010).

  • Cytotoxic Activity Assessment : Al‐Refai et al. (2019) explored the cytotoxic activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, indicating potential medicinal applications of compounds related to 5-Chloro-2-methoxypyridin-3-ol (Al‐Refai et al., 2019).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard classification of Acute Tox. 4 Oral . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-chloro-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGLBGDAIHJCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679121
Record name 5-Chloro-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxypyridin-3-ol

CAS RN

1261365-86-9
Record name 5-Chloro-2-methoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… Using general procedure C, reaction of 24 and 5-chloro-2-methoxypyridin-3-ol at 90 C afforded the title compound (55 mg, 79% yield). MS (ESI, positive ion) m/z: 498.4 [M] + . H NMR (…
Number of citations: 40 pubs.acs.org

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